![molecular formula C18H15N5OS B2621206 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 2034298-81-0](/img/structure/B2621206.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

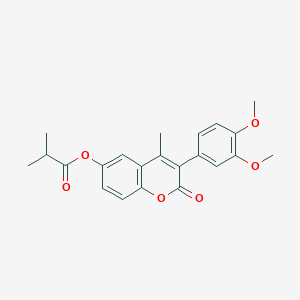

The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone” is a complex organic molecule. It contains several functional groups, including a benzimidazole, a pyrrolidine, and a benzothiadiazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques and theoretical calculations. For instance, the molecular geometry, vibrational frequencies, and absorption spectrum of a related compound were calculated using the density functional theory (DFT/B3LYP) method with TZVP basis sets .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, most of these conjugates showed considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the chelation was indicated by a broad peak and a sharp peak at 2θ values of 9° and 18°, respectively, providing clear evidence of the crystalline nature of the TIBM-Al MOF .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic linkers. The compound , 5-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole , serves as an organic linker in MOFs. Researchers have synthesized novel MOFs using this compound as a building block. For instance, a study by Gaikwad et al. presented three MOFs derived from the organic linker TIBM (1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene). These MOFs exhibit controlled porosity, structural versatility, and intriguing properties such as CO₂ adsorption capacity and selectivity .

Antiproliferative Activity

The compound’s structure includes both imidazole and benzothiadiazole moieties, which are known to possess biological activity. Researchers have synthesized derivatives of this compound and evaluated their antiproliferative activity against human cancer cell lines. These studies revealed promising results, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Imidazole-containing compounds often exhibit antimicrobial properties. While specific studies on this compound are limited, related imidazole derivatives have demonstrated antibacterial, antifungal, and antiprotozoal activities. Further exploration of its antimicrobial potential is warranted .

Carbon Dioxide (CO₂) Capture

Given the global concern over CO₂ emissions and climate change, materials for CO₂ capture are crucial. The TIBM-Cu MOF synthesized from our compound showed excellent CO₂ adsorption capacity due to its open Cu sites. Additionally, its high porosity led to significant CO₂/N₂ selectivity. Such properties make it a candidate for carbon capture and storage applications .

Drug Development

Imidazole-based compounds play a vital role in drug discovery. Although not directly studied for pharmacological applications, the presence of imidazole and benzothiadiazole moieties suggests potential therapeutic uses. Researchers have successfully incorporated similar 1,3-diazole rings into commercially available drugs, demonstrating their importance in medicine .

Supramolecular Chemistry and Materials Science

Imidazole-containing compounds contribute to supramolecular chemistry and materials science. Their ability to form hydrogen bonds and participate in π-π stacking interactions makes them valuable in designing functional materials, sensors, and catalysts .

Mécanisme D'action

The mechanism of action of similar compounds has been investigated. For example, most of these conjugates showed considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM. Among them, compounds 5g and 6f showed significant activity against human prostate cancer cell line DU-145 with IC50 values of 0.68 μM and 0.54 μM, respectively .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-18(12-5-6-14-16(9-12)21-25-20-14)22-8-7-13(10-22)23-11-19-15-3-1-2-4-17(15)23/h1-6,9,11,13H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQZVTRDQRRNDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)

![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)

![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)

![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)